6-Methyl-2,4-dioxo-N'-5'-(4-pyridylcarbonyl)-1,2,3,4-tetrahydro-5-pyrimidinesulfonohydrazide
Overview
Description
6-Methyl-2,4-dioxo-N’-5’-(4-pyridylcarbonyl)-1,2,3,4-tetrahydro-5-pyrimidinesulfonohydrazide is a chemical compound with the CAS Registry Number 220654-99-9 . It has a molecular weight of 327.32 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1C(C(=O)NC(=O)N1)S(=O)(=O)NNC(=O)C2=CC=NC=C2
. Physical and Chemical Properties Analysis
This compound has a solubility of 373.4 mg/L in 25 ºC water . It has a calculated density of 1.7±0.1 g/cm³ . The index of refraction is calculated to be 1.669 . The melting point is 295.81 ºC, and the boiling point is 678.13 ºC .Scientific Research Applications
Chemical Properties and Immunotropic Activity
6-Methyl-2,4-dioxo-N'-5'-(4-pyridylcarbonyl)-1,2,3,4-tetrahydro-5-pyrimidinesulfonohydrazide, also known as kristafon, has been studied for its chemical properties and immunotropic activity. The effects of tautomerism on its structure when reacting with various acids and bases in aqueous media have been analyzed using spectroscopy techniques. It is shown that the immunotropic activity of kristafon phosphate and kristafon improves in hyaluronic acid solution (Ryzhova et al., 2010).
Synthesis of Derivatives
Another study focused on the synthesis of 1-(6-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydro-3-Pyrimidinyl)Acetyl-4-Alkyl(Aryl)Thiosemicarbazides from this compound. These derivatives underwent cyclization to form 4-alkyl-1,2,4-triazole-2-thiones or 4-amino-1,3,4-thiadiazoles (Smicius et al., 2002).
Applications in Antitumor Activity
Another significant application is in the domain of antitumor activity. The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, demonstrated significant activity against Walker 256 carcinosarcoma in rats, showcasing its potential in cancer treatment (Grivsky et al., 1980).
Antimicrobial Activities
Furthermore, pyrido[2,3-d]pyrimidine derivatives synthesized using this compound have shown antimicrobial activities against some fungi and gram-positive and negative bacteria, indicating its potential for developing new antimicrobial agents (Ziarani et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N'-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]pyridine-4-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5S/c1-6-8(10(18)14-11(19)13-6)22(20,21)16-15-9(17)7-2-4-12-5-3-7/h2-6,8,16H,1H3,(H,15,17)(H2,13,14,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXPHVNGASMODF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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